molecular formula C16H23N5OS B10932477 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B10932477
M. Wt: 333.5 g/mol
InChI Key: FELMZWWMMULLJZ-UHFFFAOYSA-N
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Description

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that combines a pyrazole ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide shares structural similarities with other compounds containing pyrazole and pyrimidine rings, such as:
    • This compound analogs
    • Pyrazole-pyrimidine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H23N5OS

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C16H23N5OS/c1-5-21-12(4)13(9-19-21)14-6-7-17-16(20-14)23-10-15(22)18-8-11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,18,22)

InChI Key

FELMZWWMMULLJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NCC(C)C)C

Origin of Product

United States

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